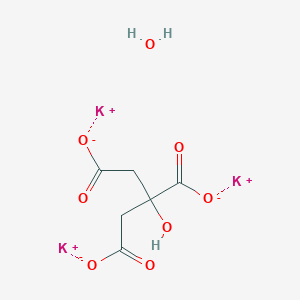

Hydroxycitric acid (tripotassium hydrate)

Description

Hydroxycitric acid (tripotassium hydrate) (HCA-TPH), chemically designated as C₆H₇K₃O₈, is the potassium salt of hydroxycitric acid (HCA) and a derivative of citric acid. It is the primary active compound extracted from Garcinia cambogia and structurally characterized by a hydroxyl group substitution at the C2 position of citric acid . HCA-TPH is widely recognized for its role as a competitive inhibitor of ATP citrate lyase (ACL), an enzyme critical in fatty acid and cholesterol synthesis. This inhibition underpins its applications in weight management, anti-obesity therapies, and metabolic regulation . Additionally, HCA-TPH demonstrates efficacy in inhibiting calcium oxalate (CaOx) crystal formation, reducing renal oxidative stress, and attenuating inflammation, making it a candidate for nephrolithiasis treatment . Its multifunctional bioactivity includes antioxidant, anti-inflammatory, and anti-tumor effects, mediated through pathways such as HIF (hypoxia-inducible factor) inhibition .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H7K3O8 |

|---|---|

Molecular Weight |

324.41 g/mol |

IUPAC Name |

tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate |

InChI |

InChI=1S/C6H8O7.3K.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;3*+1;/p-3 |

InChI Key |

PJAHUDTUZRZBKM-UHFFFAOYSA-K |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[K+].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Aqueous Extraction with Ion Exchange Chromatography

A widely adopted method involves extracting hydroxycitric acid (HCA) from Garcinia cambogia rind using water, followed by ion exchange purification. Key steps include:

- Primary Extraction : Salted Garcinia rind is washed to remove sodium chloride and extracted with hot water (55–60°C) to solubilize HCA.

- Anion Exchange Adsorption : The aqueous extract is passed through an anion exchange resin (e.g., Amberlite IRA-400) to adsorb HCA, while non-acidic impurities like sugars and pectins are eluted.

- Elution with Potassium Hydroxide : HCA is released from the resin using 0.5–1.0 N potassium hydroxide (KOH), forming the tripotassium salt directly.

- Cation Exchange Acidification : The eluate is treated with a cation exchange resin to convert HCA to its free acid form, which is subsequently neutralized with KOH to yield the tripotassium hydrate.

Key Parameters :

Methanol Extraction and Potassium Hydroxide Precipitation

A solvent-based extraction method optimizes yield and minimizes lactone formation:

- Methanol Reflux : Dried Garcinia fruit is refluxed with methanol (3:1 v/w) at 65–70°C for 3 hours to extract HCA.

- Alkaline Precipitation : The methanolic extract is treated with KOH (pH 8–11.5), precipitating potassium hydroxycitrate.

- Drying and Milling : The precipitate is vacuum-dried at 70°C and milled to a fine powder.

Performance Metrics :

Enzymatic Hydrolysis and Calcium Precipitation

Enzymatic pretreatment enhances extraction efficiency:

- Enzyme Treatment : Garcinia rind is treated with pectinase and cellulase (1–2% w/w) at 40°C for 3 hours to break down cell walls.

- Calcium Salt Formation : The extract is adjusted to pH 8–9 with NaOH, and calcium chloride (CaCl₂) is added to precipitate calcium hydroxycitrate.

- Acid Dissociation : The calcium salt is treated with phosphoric acid (H₃PO₄) to liberate free HCA, which is then neutralized with KOH.

Optimization Data :

- Enzyme Ratio : 2% enzyme-to-substrate ratio reduces extraction time by 40%.

- Nanofiltration : Using a 200 Da membrane at 1.2–1.7 MPa pressure achieves 98.2% purity post-crystallization.

Chemical Synthesis from Citric Acid

While less common than natural extraction, chemical synthesis offers an alternative route:

- Dehydration to Aconitic Acid : Citric acid is heated with concentrated sulfuric acid (140°C, 7 hours) to form aconitic acid.

- Oxidation to HCA : Aconitic acid is oxidized using potassium permanganate (KMnO₄) at 50°C for 16 hours, yielding HCA.

- Neutralization : The free acid is reacted with KOH to form the tripotassium hydrate.

Synthesis Metrics :

- Overall Yield : ~80% from citric acid.

- Cost Considerations : Higher reagent costs limit industrial adoption compared to natural extraction.

Comparative Analysis of Preparation Methods

Quality Control and Optimization Strategies

Purity Enhancement

Chemical Reactions Analysis

Types of Reactions: Hydroxycitric acid (tripotassium hydrate) undergoes various chemical reactions, including:

Oxidation: It can undergo oxidation reactions, leading to the formation of different oxidized products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents depending on the desired substitution can be used, such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxycitric acid derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Nutraceutical and Dietary Supplement Applications

Hydroxycitric acid is primarily recognized for its role as a dietary supplement aimed at weight management. It functions as a competitive inhibitor of ATP-citrate lyase, an enzyme involved in fat synthesis. This inhibition can potentially lead to reduced fat accumulation and increased fat oxidation.

Key Findings:

- Weight Loss Studies : Research has shown that hydroxycitric acid can promote weight loss by suppressing appetite and inhibiting fat storage. A study indicated that participants taking hydroxycitric acid experienced a significant reduction in body weight compared to the placebo group .

- Safety Assessments : Hydroxycitric acid has been evaluated for safety in various studies, showing minimal adverse effects when used appropriately .

Pharmaceutical Applications

Hydroxycitric acid (tripotassium hydrate) has been investigated for its potential therapeutic effects in various medical conditions.

Case Studies:

- Pulmonary Hypertension : A study demonstrated that hydroxycitric acid tripotassium hydrate significantly alleviated pulmonary hypertension in rats induced by monocrotaline and hypoxia. The treatment resulted in decreased right ventricular systolic pressure and improved myocardial remodeling by modulating inflammatory responses and oxidative stress through the p65 signaling pathway .

- Cancer Research : Hydroxycitric acid has been shown to enhance the cytotoxic effects of tamoxifen on breast cancer cells. This effect is attributed to its ability to inhibit ATP citrate lyase, which is crucial for lipid metabolism in cancer cells .

Comparative Data Table

Mechanism of Action

Hydroxycitric acid (tripotassium hydrate) exerts its effects primarily by inhibiting ATP citrate lyase, an enzyme that plays a crucial role in the conversion of carbohydrates into fat. By inhibiting this enzyme, the compound reduces the synthesis of fatty acids and cholesterol, leading to decreased fat accumulation. Additionally, it has been shown to regulate inflammation and oxidative stress through the p65 signaling pathway, contributing to its anti-inflammatory and antioxidative effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Citric Acid

- Structural Differences : Citric acid (C₆H₈O₇) lacks the hydroxyl group at the C2 position present in HCA-TPH. This modification enhances HCA-TPH’s specificity for ACL inhibition .

- Functional Roles : While citric acid is a key intermediate in the Krebs cycle, HCA-TPH directly inhibits lipid synthesis via ACL, offering distinct therapeutic advantages for metabolic disorders .

- Solubility and Bioavailability : Citric acid exhibits high solubility in water (1.6 g/mL at 25°C) , whereas HCA-TPH’s potassium salt formulation improves stability and renal excretion efficiency, critical for preventing CaOx crystallization .

Trisodium Citrate

- Applications : Trisodium citrate (C₆H₅Na₃O₇·5.5H₂O) is primarily used as a food additive and anticoagulant. In contrast, HCA-TPH’s therapeutic scope extends to weight loss, anti-inflammatory responses, and nephrolithiasis prevention .

- Mechanistic Divergence : Trisodium citrate alkalinizes urine to inhibit uric acid stones, while HCA-TPH targets oxidative stress and CaOx crystal growth directly .

Hydroxycitric Acid Lactone

- Bioactivity : The lactone form of HCA, a cyclic ester derivative, exhibits stronger phytotoxic effects (EC₅₀ = 73.7 ppm on Lactuca sativa) compared to HCA-TPH, which lacks significant allelopathic activity .

- Structural Impact : The lactone’s reduced polarity limits its bioavailability in mammalian systems, whereas HCA-TPH’s ionic form enhances systemic absorption .

Acarbose

- Enzyme Inhibition : HCA-TPH outperforms acarbose (a diabetes drug) in inhibiting α-glucosidase and α-amylase, forming 8–10 hydrogen bonds vs. 4–6 for acarbose. Molecular dynamics simulations confirm HCA-TPH’s superior stability (RMSD = 0.20–0.30 nm vs. 0.25–0.35 nm for acarbose) .

- Therapeutic Scope : Unlike acarbose’s exclusive focus on glycemic control, HCA-TPH addresses obesity, inflammation, and renal pathologies .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Efficacy Metrics

Biological Activity

Hydroxycitric acid (HCA), particularly in its tripotassium salt form, has garnered attention for its various biological activities, particularly in the context of weight management, kidney stone prevention, and cancer treatment. This article provides a comprehensive overview of the biological activity of hydroxycitric acid tripotassium hydrate, supported by research findings, case studies, and data tables.

- Molecular Formula : C₆H₅K₃O₈·H₂O

- Molecular Weight : 340.41 g/mol

- CAS Number : 232281-44-6

- Density : 1.947 g/cm³

- Boiling Point : 393.3 ºC at 760 mmHg

Hydroxycitric acid acts primarily as a competitive inhibitor of ATP citrate lyase (ACLY), an enzyme involved in the conversion of citrate to acetyl-CoA, which is a precursor for fatty acid synthesis. By inhibiting this enzyme, HCA reduces lipogenesis and promotes weight loss through several mechanisms:

- Inhibition of Fatty Acid Synthesis : HCA suppresses the synthesis of fatty acids and triglycerides in the liver.

- Appetite Suppression : It may reduce food intake by modulating appetite-regulating hormones.

- Enhanced Energy Expenditure : HCA has been shown to increase metabolic rates in certain studies.

Weight Management

A clinical study involving 100 obese individuals demonstrated that HCA significantly reduced body weight and fat accumulation over three months. Measurements such as serum triglycerides and cholesterol levels improved markedly among participants receiving HCA supplementation .

| Parameter | Control Group | HCA Group |

|---|---|---|

| Body Weight (kg) | 85 ± 10 | 80 ± 9 |

| Serum Triglycerides (mg/dL) | 150 ± 20 | 120 ± 15 |

| Serum Cholesterol (mg/dL) | 200 ± 30 | 170 ± 25 |

Kidney Stone Prevention

Research indicates that hydroxycitric acid tripotassium exhibits lithontriptic properties, meaning it can help prevent the formation of calcium oxalate (CaOx) stones in the kidneys. A study using Drosophila melanogaster models showed that HCA significantly inhibited CaOx crystal formation in a dose-dependent manner, suggesting its potential use as a therapeutic agent for kidney stones .

Case Studies

- Weight Loss Efficacy : In a randomized controlled trial, participants taking HCA experienced significant reductions in body fat percentage compared to those on a placebo. The study highlighted that while some individuals showed weight gain due to increased lean mass, overall fat mass decreased significantly .

- Kidney Health : In another study focusing on glyoxylate-induced kidney injury models, HCA administration resulted in reduced crystal deposition and alleviated oxidative stress markers, indicating its protective effects against kidney damage .

- Cancer Research : Hydroxycitric acid has been investigated for its anti-cancer properties, particularly in chronic myelogenous leukemia (CML). In vitro studies revealed that HCA induced cell cycle arrest and inhibited tumor growth significantly in treated mice compared to controls .

Safety and Toxicity

Hydroxycitric acid is generally considered safe when used appropriately; however, some studies have reported potential side effects such as gastrointestinal discomfort or liver toxicity when consumed in excessive amounts. Long-term safety evaluations are necessary to establish comprehensive safety profiles for various populations.

Q & A

Q. What are key controls for in vivo studies assessing HCA-TH’s anti-inflammatory activity?

- Critical Controls : Use lipopolysaccharide (LPS)-induced inflammation models with wild-type and NLRP3 knockout mice. Measure serum IL-1β/IL-6 via ELISA and compare with histopathological scores. Include a citrate-treated group to distinguish HCA-TH-specific effects from general tricarboxylate modulation .

Data Interpretation & Conflict Resolution

Q. How to address discrepancies in HCA-TH’s bioavailability reported across species?

Q. What analytical methods distinguish HCA-TH degradation products from endogenous metabolites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.